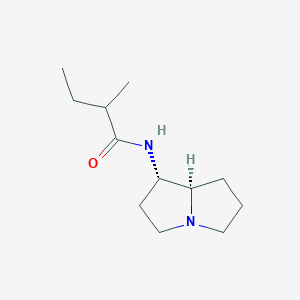
Laburnamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Laburnamine is a natural product found in Adenocarpus mannii, Adenocarpus complicatus, and other organisms with data available.
科学的研究の応用
Chemical Properties and Mechanism of Action
Laburnamine is characterized by its high affinity for the α4β2 nicotinic acetylcholine receptor subtype, which is crucial in various neurological processes. Binding studies indicate that this compound has a binding affinity (Ki) of 293 nM for this receptor, significantly higher than its affinity for other subtypes like α3β4 and α7 . As a partial agonist, this compound demonstrates the ability to stimulate receptor activity without fully activating it, which can modulate neurotransmitter release, particularly dopamine, in the central nervous system .
Neurological Disorders
The modulation of nicotinic receptors by this compound presents potential therapeutic avenues for treating neurological disorders such as:
- Alzheimer's Disease : Given its interaction with nicotinic receptors, this compound may help in enhancing cognitive functions and memory retention by promoting cholinergic activity.
- Parkinson's Disease : Its dopaminergic activity could be beneficial in alleviating symptoms associated with dopamine deficiency.
- Addiction : The compound's partial agonist nature may aid in smoking cessation therapies by reducing withdrawal symptoms related to nicotine addiction .
Case Studies and Research Findings
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-2-methylbutanamide |
InChI |
InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-6-8-14-7-4-5-11(10)14/h9-11H,3-8H2,1-2H3,(H,13,15)/t9?,10-,11+/m0/s1 |
InChIキー |
JBALUFGTAJXLSF-QXXIUIOUSA-N |
異性体SMILES |
CCC(C)C(=O)N[C@H]1CCN2[C@@H]1CCC2 |
正規SMILES |
CCC(C)C(=O)NC1CCN2C1CCC2 |
同義語 |
laburnamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















